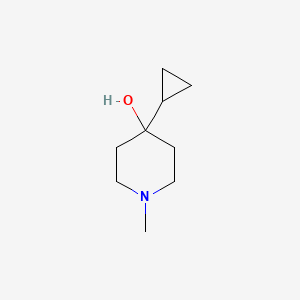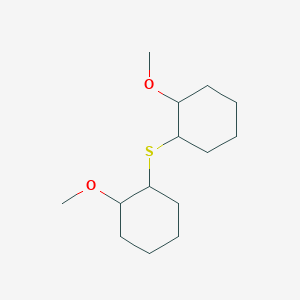
1,1'-Sulfanediylbis(2-methoxycyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(2-methoxycyclohexane): is an organic compound with the molecular formula C14H26O2S . It is characterized by the presence of two methoxycyclohexane rings connected by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) can be synthesized through a multi-step process involving the reaction of 2-methoxycyclohexanol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Conversion of 2-methoxycyclohexanol to its corresponding chloride using thionyl chloride.
Step 2: Reaction of the resulting chloride with sulfur dichloride to form the final product.
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(2-methoxycyclohexane) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(2-methoxycyclohexane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(2-methoxycyclohexane) involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Sulfanediylbis(2-isopropylbenzene)
- 1,1’-Methanediylbis(4-isocyanatocyclohexane)
- 1,1’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
Comparison: 1,1’-Sulfanediylbis(2-methoxycyclohexane) is unique due to its methoxycyclohexane rings and sulfur linkageFor example, 1,1’-Sulfanediylbis(2-isopropylbenzene) has isopropyl groups instead of methoxy groups, leading to different chemical properties and uses .
Eigenschaften
CAS-Nummer |
188606-31-7 |
|---|---|
Molekularformel |
C14H26O2S |
Molekulargewicht |
258.42 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methoxycyclohexyl)sulfanylcyclohexane |
InChI |
InChI=1S/C14H26O2S/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
YMHAMLMNHVJTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1SC2CCCCC2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


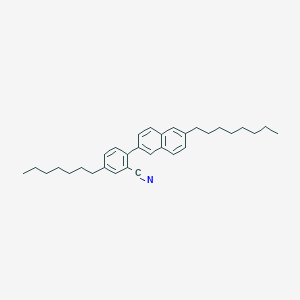
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)

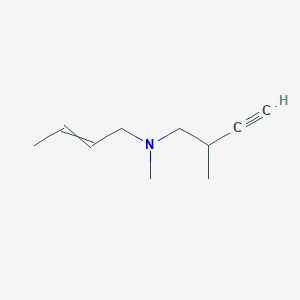
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

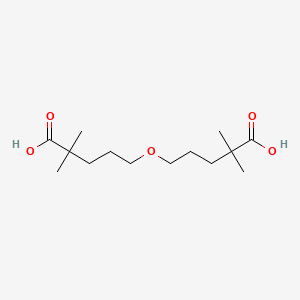
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

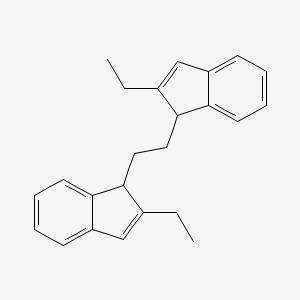
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
